Physical‑State Differentiation: Crystalline Solid vs. Liquid Form in Benzofuran‑2‑carboxaldehydes
3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde is a white to pale‑yellow crystalline solid at 20 °C, whereas the unsubstituted parent benzofuran‑2‑carboxaldehyde (CAS 4265‑16‑1) is a liquid above 9.5 °C . The 3‑methyl analog (CAS 1199‑07‑1) also tends to be a low‑melting solid, but its melting point is significantly lower than that of the 3,5‑dimethyl derivative, making the latter more amenable to accurate gravimetric dispensing in automated synthesis platforms .
| Evidence Dimension | Physical state at 20 °C |
|---|---|
| Target Compound Data | White to pale‑yellow crystalline solid |
| Comparator Or Baseline | Benzofuran‑2‑carboxaldehyde (CAS 4265‑16‑1): liquid above 9.5 °C ; 3‑Methylbenzofuran‑2‑carbaldehyde (CAS 1199‑07‑1): low‑melting solid |
| Quantified Difference | Solid vs. liquid phase transition shifted upward by ≥ 10 °C relative to the parent compound |
| Conditions | Ambient laboratory temperature (20 ± 2 °C) |
Why This Matters
Solid‑phase compounds permit gravimetric dosing with standard laboratory balances, reducing solvent‑handling errors and enabling precise stoichiometric control critical for reproducible synthesis and analytical standard preparation.
